Bienvenue dans la boutique en ligne BenchChem!

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Kinase inhibitor scaffold Regioisomer selectivity Raf kinase

This compound is the definitive 2-(furan-2-yl)pyridin-3-yl regioisomer for probing kinase ATP-binding pocket spatial tolerance. Unlike 6-substituted analogs, this scaffold directs the furan oxygen into a unique trajectory critical for B-Raf/C-Raf back-pocket engagement. The meta-CF3 benzenesulfonamide (σm = 0.43) provides consistent electronic character across regioisomeric series, enabling unambiguous SAR interpretation. For rapid library synthesis, the commercially available amine intermediate (CAS 2097967-75-2) enables single-step sulfonylation access, saving 1-2 synthetic steps.

Molecular Formula C17H13F3N2O3S
Molecular Weight 382.36
CAS No. 2034269-09-3
Cat. No. B2586396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
CAS2034269-09-3
Molecular FormulaC17H13F3N2O3S
Molecular Weight382.36
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3)C(F)(F)F
InChIInChI=1S/C17H13F3N2O3S/c18-17(19,20)13-5-1-6-14(10-13)26(23,24)22-11-12-4-2-8-21-16(12)15-7-3-9-25-15/h1-10,22H,11H2
InChIKeyUOIIHHDKZKNRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034269-09-3): A Structurally Defined Building Block for Kinase-Targeted Library Synthesis


N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034269-09-3, MF: C17H13F3N2O3S, MW: 382.36) is a heterocyclic sulfonamide featuring a 2-(furan-2-yl)pyridin-3-yl core connected via a methylamine linker to a meta-trifluoromethyl-substituted benzenesulfonamide. This scaffold positions the furan and pyridine rings in a 2,3-arrangement, distinguishing it from the more common 6-(furan-2-yl)pyridin-3-yl regioisomeric series. The furan-pyridine-sulfonamide architecture is recognized in the patent literature as a privileged scaffold for kinase inhibition, particularly against Raf kinases [1], and has been explored for PI4KIIIB inhibition in antimalarial drug discovery [2]. The meta-CF3 substituent on the benzenesulfonamide ring introduces significant electron-withdrawing character that modulates sulfonamide NH acidity and metabolic stability relative to non-fluorinated or ortho/para-CF3 analogs.

Why Generic Substitution Fails for N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide


Furan-pyridine sulfonamides cannot be generically interchanged because minor regioisomeric and substituent variations produce profound differences in target engagement. In a systematic kinase inhibition study, a pyridin-3-yl substituted analog exhibited an IC50 of 21.0 ± 2.1 µM while the corresponding furan-2-yl analog showed an IC50 of 94.5 ± 6.8 µM—a 4.5-fold potency difference arising solely from heterocycle identity at a single position [1]. Similarly, the position of the trifluoromethyl group on the benzenesulfonamide ring (ortho vs. meta vs. para) determines both the sulfonamide NH pKa and the three-dimensional presentation of the CF3 pharmacophore, directly impacting hydrogen-bonding patterns with catalytic lysine and aspartate residues in kinase active sites. The 2-(furan-2-yl)pyridin-3-yl substitution pattern present in this compound directs the furan oxygen into a distinct spatial trajectory compared to the 6-substituted series, altering the compound's capacity to engage the hydrophobic back pocket of targets such as Raf kinases [2]. Substitution with a non-fluorinated or chloro-substituted benzenesulfonamide eliminates the unique electronic and lipophilic contributions of the CF3 group.

Quantitative Differentiation Evidence for N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide vs. Closest Analogs


Regioisomeric Scaffold Differentiation: 2-(Furan-2-yl)pyridin-3-yl vs. 6-(Furan-2-yl)pyridin-3-yl Core

The 2-(furan-2-yl)pyridin-3-yl core present in this compound is regioisomerically distinct from the 6-(furan-2-yl)pyridin-3-yl scaffold found in analogs such as CAS 1903363-28-9 (4-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide). In pyridine-substituted furan derivatives claimed as Raf kinase inhibitors, the attachment position of the furan to the pyridine ring directly governs the dihedral angle between the two heterocycles, which in turn determines the spatial orientation of the methylaminosulfonamide side chain [1]. The 2-substitution pattern forces a greater torsional angle between the furan and pyridine rings compared to the 6-substituted analog, altering the vector of the benzenesulfonamide moiety relative to the heterocyclic core.

Kinase inhibitor scaffold Regioisomer selectivity Raf kinase PI4KIIIB

Trifluoromethyl Positional Isomerism: Meta-CF3 Benzenesulfonamide vs. Ortho-CF3 and Para-CF3 Analogs

The meta-trifluoromethyl substitution on the benzenesulfonamide ring (this compound) produces a distinct electronic profile compared to ortho-CF3 (CAS 2034435-62-4) and para-CF3 analogs. The Hammett σmeta value for CF3 (σm = 0.43) versus σpara (σp = 0.54) yields a measurable difference in sulfonamide NH acidity, which directly affects hydrogen-bond donor strength to the catalytic residues in kinase and carbonic anhydrase active sites. In a series of furan-containing benzenesulfonamides evaluated against carbonic anhydrase isoforms, the position of electron-withdrawing substituents on the benzenesulfonamide ring was shown to modulate isoform selectivity (hCA I vs. hCA II vs. hCA IX) through differential effects on the sulfonamide zinc-binding group [1].

Sulfonamide NH acidity Metabolic stability CF3 positional isomer pKa modulation

Absence of Chloro Substituent: Comparison with 4-Chloro-3-CF3 Benzenesulfonamide Analog (CAS 1903363-28-9)

The target compound lacks the 4-chloro substituent present on the closest commercially cataloged analog, 4-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1903363-28-9, MW: 416.8). The absence of chlorine reduces the molecular weight by 34.4 Da and lowers calculated logP, which in the context of CNS drug-likeness criteria has been associated with reduced phospholipidosis risk and lower hERG binding propensity [1]. In the furan sulfonamide carbonic anhydrase inhibitor series, chloro substitution on the benzenesulfonamide ring was shown to shift isoform selectivity toward membrane-associated hCA IX over cytosolic hCA II, indicating that the chloro group is not merely a lipophilicity modulator but an active determinant of target engagement profiles [2].

Chloro substitution Lipophilicity logP Metabolic clearance

Synthetic Tractability: Use of the Defined 2-(Furan-2-yl)pyridin-3-yl Methanamine Intermediate

The target compound is constructed from the amine intermediate [2-(furan-2-yl)pyridin-3-yl]methanamine (CAS 2097967-75-2 as the dihydrochloride salt, MW of free base: 188.23), which is commercially available as a defined building block . This enables modular parallel synthesis of diverse sulfonamide libraries through simple sulfonylation of the primary amine. The 2-(furan-2-yl)pyridin-3-yl methanamine precursor is distinct from the more common 6-(furan-2-yl)pyridin-3-yl methanamine intermediate used to access the 6-substituted regioisomeric series. Controlled availability of this specific amine intermediate means that the target sulfonamide can be consistently resynthesized with defined purity specifications, whereas regioisomeric intermediates may require custom synthesis with associated lead times and cost premiums.

Custom synthesis Building block Amine intermediate Library enumeration

Optimal Research Application Scenarios for N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034269-09-3)


Kinase Inhibitor SAR Libraries Requiring Regioisomeric Diversity at the Furan-Pyridine Core

This compound serves as the 2-(furan-2-yl)pyridin-3-yl exemplar within a matrix of regioisomeric furan-pyridine sulfonamides designed to probe the spatial tolerance of kinase ATP-binding pockets. The Raf kinase patent literature explicitly claims furan-substituted pyridine derivatives where the furan attachment position is a critical determinant of inhibitory activity [1]. Incorporating this compound alongside 5-substituted and 6-substituted regioisomers enables systematic mapping of the preferred furan trajectory for targets such as B-Raf, C-Raf, and PI4KIIIB [2]. The meta-CF3 benzenesulfonamide provides a consistent sulfonamide pharmacophore across the regioisomeric series, isolating the contribution of the heterocyclic core geometry to target binding.

Carbonic Anhydrase Isoform Selectivity Profiling Panels

Furan-containing benzenesulfonamides have demonstrated nanomolar inhibitory activity against human carbonic anhydrase isoforms, with substituent-dependent selectivity between cytosolic (hCA I, hCA II) and tumor-associated membrane-bound (hCA IX, hCA XII) isoforms [3]. The meta-CF3 substituent on this compound provides an intermediate electron-withdrawing profile (σm = 0.43) that is distinct from both the stronger para-CF3 and the chloro-substituted analogs evaluated in the published series. This compound fills a specific electronic parameter space within a carbonic anhydrase inhibitor screening deck, enabling correlation of sulfonamide NH acidity with isoform selectivity ratios.

Des-Chloro Baseline for Metabolic Stability Optimization in Lead Series

In medicinal chemistry campaigns where a 4-chloro-3-CF3 benzenesulfonamide lead compound (e.g., CAS 1903363-28-9) has been identified but requires optimization of metabolic stability or off-target profile, this des-chloro analog serves as the critical comparator [4]. The 34.4 Da molecular weight reduction and estimated 0.6–0.8 logP unit decrease provide a cleaner physicochemical starting point. Head-to-head microsomal stability assays (human and rodent liver microsomes) comparing the chloro and des-chloro compounds can quantify the metabolic liability introduced by the chlorine atom, guiding the decision to retain or replace this substituent.

Modular Parallel Library Synthesis Using Commercially Available Amine Building Block

For high-throughput chemistry groups requiring rapid enumeration of sulfonamide libraries through parallel sulfonylation, the commercially available amine intermediate [2-(furan-2-yl)pyridin-3-yl]methanamine (CAS 2097967-75-2 as dihydrochloride) enables direct access to this compound under standard sulfonylation conditions (sulfonyl chloride, base, ambient temperature). The pre-formed amine eliminates the need for reductive amination or nitro reduction steps, reducing the synthetic sequence by 1–2 steps compared to routes that require in situ generation of the amine. This is particularly advantageous when the compound is requested at 50–100 mg scale for primary screening, where multi-step custom synthesis would impose prohibitive time and cost overhead.

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.